N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15913421
InChI: InChI=1S/C18H21NO/c1-20-18-9-5-8-15-10-11-16(12-17(15)18)19-13-14-6-3-2-4-7-14/h2-9,16,19H,10-13H2,1H3
SMILES:
Molecular Formula: C18H21NO
Molecular Weight: 267.4 g/mol

N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

CAS No.:

Cat. No.: VC15913421

Molecular Formula: C18H21NO

Molecular Weight: 267.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine -

Specification

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
IUPAC Name N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Standard InChI InChI=1S/C18H21NO/c1-20-18-9-5-8-15-10-11-16(12-17(15)18)19-13-14-6-3-2-4-7-14/h2-9,16,19H,10-13H2,1H3
Standard InChI Key HAYFJPWCPAZXME-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1CC(CC2)NCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine consists of a partially hydrogenated naphthalene core (tetrahydronaphthalene, or tetralin) substituted with a methoxy group at the 8-position and a benzylamine moiety at the 2-position. The tetralin system confers rigidity, while the benzyl and methoxy groups introduce steric and electronic modifications critical for receptor interactions .

Key Structural Features:

  • Tetralin Core: The 1,2,3,4-tetrahydronaphthalene scaffold enhances lipid solubility, facilitating blood-brain barrier permeability in analogs .

  • Methoxy Group: The 8-methoxy substituent likely influences electron density and hydrogen-bonding potential, affecting binding affinity to target proteins .

  • Benzylamine Side Chain: The N-benzyl group contributes to π-π stacking interactions with aromatic residues in receptor binding pockets, a feature observed in serotonin receptor ligands .

Physicochemical Properties (Hydrochloride Salt) :

PropertyValue
Molecular FormulaC₁₈H₂₂ClNO
Molecular Weight303.8 g/mol
SolubilityNot fully characterized
Melting/Boiling PointsUnreported in open literature

Synthesis and Preparation

General Synthetic Pathways

The synthesis of N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves multi-step organic transformations, typically starting with functionalization of the tetralin scaffold. While specific protocols for the 8-methoxy variant are scarce, analogous routes for 5- and 6-methoxy derivatives provide insight :

  • Tetralin Core Formation:

    • Diels-Alder reactions between substituted dienes and dienophiles yield the tetrahydronaphthalene skeleton.

    • Methoxylation at the 8-position may involve Friedel-Crafts alkylation or directed ortho-metallation strategies .

  • Amine Functionalization:

    • Reductive amination between 8-methoxy-tetralin-2-one and benzylamine, using catalysts like sodium cyanoborohydride (NaBH₃CN), produces the secondary amine .

    • Chiral resolution (if required) employs homochiral precursors or enzymatic methods to isolate enantiomers.

  • Salt Formation:

    • Treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility for pharmacological studies .

Example Reaction Scheme:

8-Methoxy-tetralin-2-one+BenzylamineNaBH₃CNN-Benzyl-8-methoxy-tetralin-2-amineHClHydrochloride Salt\text{8-Methoxy-tetralin-2-one} + \text{Benzylamine} \xrightarrow{\text{NaBH₃CN}} \text{N-Benzyl-8-methoxy-tetralin-2-amine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Physicochemical and Conformational Analysis

Stereochemical Considerations

The 2-position amine creates a chiral center, necessitating enantiomeric resolution for pharmacological specificity. The (2S)-enantiomer of a related 5-methoxy analog demonstrated preferential receptor binding in PET studies , highlighting the importance of stereochemistry in bioactivity.

Conformational Energetics:

  • Density functional theory (DFT) calculations on similar tetralin amines reveal low-energy conformations where the benzyl group adopts equatorial positions relative to the tetralin ring, minimizing steric clashes .

  • Methoxy group orientation influences hydrogen-bond acceptor capacity, potentially modulating interactions with serine or threonine residues in target proteins .

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for developing:

  • PET Radioligands: Carbon-11 labeling via N-methylation or carbonyl insertion enables real-time receptor imaging .

  • Selective Serotonin Reuptake Enhancers: Structural tweaks to the benzyl group may improve selectivity over 5-HT₁A and dopamine receptors .

Comparative Analysis with Isomers

Isomer5-Methoxy6-Methoxy 8-Methoxy (This Compound)
Molecular Weight267.37 g/mol303.8 g/mol303.8 g/mol
Receptor Specificity5-HT₁B (Partial)UndeterminedHypothesized 5-HT₁B (Full)
Brain UptakeLow (P-gp Limited)UnreportedLikely Similar

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